molecular formula C18H26ClN3O2 B5378186 N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide

N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide

Cat. No. B5378186
M. Wt: 351.9 g/mol
InChI Key: CJRXLARBVJEKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide, also known as JNJ-1930942, is a potent and selective blocker of the transient receptor potential vanilloid type 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli including heat, protons, and capsaicin. TRPV1 has been implicated in various physiological and pathological processes including pain sensation, inflammation, and cancer. JNJ-1930942 has been studied extensively for its potential use as an analgesic and anti-inflammatory agent.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide selectively blocks the TRPV1 ion channel by binding to a specific site on the channel protein. This prevents the channel from opening in response to stimuli such as heat and protons, thereby reducing pain and inflammation.
Biochemical and physiological effects:
N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been shown to reduce pain and inflammation in animal models of acute and chronic pain. N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation. N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide does not have significant effects on other ion channels or receptors, suggesting that it has a high degree of selectivity for TRPV1.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide is its high degree of selectivity for TRPV1, which reduces the risk of off-target effects. One limitation of N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

1. Development of more potent and selective TRPV1 antagonists for use as analgesics and anti-inflammatory agents.
2. Investigation of the potential use of TRPV1 antagonists in the treatment of cancer and other diseases.
3. Study of the role of TRPV1 in physiological and pathological processes.
4. Investigation of the potential use of TRPV1 antagonists in combination with other drugs for the treatment of pain and inflammation.
5. Development of new methods for the synthesis of TRPV1 antagonists.
In conclusion, N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide is a potent and selective blocker of the TRPV1 ion channel that has been extensively studied for its potential use as an analgesic and anti-inflammatory agent. N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide can be synthesized through a multi-step process starting from 3-chloro-2-methylphenol. The synthesis involves the formation of a piperidine ring, followed by the addition of a morpholine ring and a carboxamide group. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been extensively studied for its potential use as an analgesic and anti-inflammatory agent. In preclinical studies, N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been shown to block TRPV1-mediated pain responses in animal models of acute and chronic pain. N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(morpholin-4-ylmethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O2/c1-14-16(19)6-4-7-17(14)20-18(23)22-8-3-2-5-15(22)13-21-9-11-24-12-10-21/h4,6-7,15H,2-3,5,8-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRXLARBVJEKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)N2CCCCC2CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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